molecular formula C12H10N4 B1441309 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1215991-77-7

2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B1441309
CAS No.: 1215991-77-7
M. Wt: 210.23 g/mol
InChI Key: WOOYYFOUNCBKTP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .


Synthesis Analysis

The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .


Molecular Structure Analysis

The docking studies performed by AutoDock Vina demonstrated that docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site, and SO2Me pharmacophore was inserted into the secondary pocket of COX-2 and formed hydrogen bonds with the active site .


Chemical Reactions Analysis

The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Scientific Research Applications

Novel Synthesis Methods

2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine is a subject of interest in the synthesis of imidazo[1,2-a]pyridin-2-one derivatives. Researchers have developed innovative methods for synthesizing these derivatives, such as reactions under microwave irradiation in ethylene glycol, which offer convenient operations and easily obtained starting materials (Tu et al., 2007). Another notable method is the transition-metal-free three-component reaction for constructing imidazo[1,2-a]pyridines, which simplifies the formation of C-N, C-O, and C-S bonds (Cao et al., 2014).

Application in Antifungal Activity

In the realm of medicinal chemistry, new derivatives of this compound have been synthesized and evaluated for their potential as antifungal agents. For example, compounds like hydrazinecarbothioamide derivatives showed moderate antifungal activity against various fungal strains, with some compounds exhibiting significant activity (Göktaş et al., 2014).

Green Chemistry and Efficient Synthesis

The synthesis of imidazo[1,2-a]pyridine derivatives also emphasizes green chemistry principles. An efficient method for the regioselective synthesis of these derivatives has been developed using a one-pot three-component reaction under solvent-free conditions. This approach not only ensures high regioselectivity but also aligns with green chemistry by avoiding the use of transition metals and reducing environmental impact (Wen et al., 2012).

Mechanism of Action

The compounds were designed as selective COX-2 inhibitors. Cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators, could be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) .

Future Directions

The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is aimed to improve the ecological impact of the classical schemes . Therefore, it is still essential to discover a candidate with good efficacy and low toxicity .

Properties

IUPAC Name

2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-11(9-4-6-14-7-5-9)15-10-3-1-2-8-16(10)12/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOYYFOUNCBKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215991-77-7
Record name 2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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